molecular formula C11H16N2O3 B060792 tert-Butyl (2-methoxypyridin-3-yl)carbamate CAS No. 161117-83-5

tert-Butyl (2-methoxypyridin-3-yl)carbamate

Cat. No.: B060792
CAS No.: 161117-83-5
M. Wt: 224.26 g/mol
InChI Key: SJYKVVNRRFYDSS-UHFFFAOYSA-N
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Description

tert-Butyl (2-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 2-methoxypyridin-3-yl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxypyridin-3-yl)carbamate typically involves the reaction of 2-methoxypyridine-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Various substituted derivatives of the original compound.

    Hydrolysis: 2-methoxypyridine-3-amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (2-methoxypyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It is also used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, stabilizing the compound within the active site .

Comparison with Similar Compounds

Comparison: tert-Butyl (2-methoxypyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may offer different selectivity and potency in biochemical assays and synthetic applications .

Properties

IUPAC Name

tert-butyl N-(2-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYKVVNRRFYDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453899
Record name tert-Butyl (2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161117-83-5
Record name tert-Butyl (2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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